Stannane, (carbonyldioxy)bis(tributyl-

Description

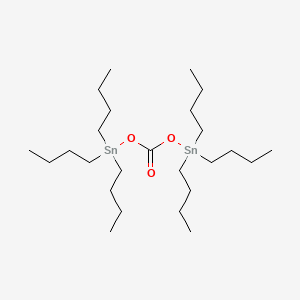

Stannane, (sebacoyldioxy)bis(tributyl-), also known as sebacoyldioxybis(tributylstannane) (CAS 30099-72-0), is an organotin compound with the molecular formula C₃₄H₇₀O₄Sn₂ and a molecular weight of 780.42 g/mol . Structurally, it consists of two tributyltin groups connected via a sebacoyldioxy (decanedioyl) bridge. This compound is part of a broader class of organotin derivatives, which are characterized by their tin-carbon bonds and diverse applications in industrial chemistry, including as stabilizers, catalysts, and biocides .

Key properties include:

- Synonym(s): Bis(tributyl(sebacoyldioxy))tin, tributyltin sebacate .

- Toxicity: Acute toxicity studies in mice report an LD₅₀ of 18 mg/kg via intravenous administration .

Properties

CAS No. |

5035-69-8 |

|---|---|

Molecular Formula |

C25H54O3Sn2 |

Molecular Weight |

640.1 g/mol |

IUPAC Name |

bis(tributylstannyl) carbonate |

InChI |

InChI=1S/6C4H9.CH2O3.2Sn/c6*1-3-4-2;2-1(3)4;;/h6*1,3-4H2,2H3;(H2,2,3,4);;/q;;;;;;;2*+1/p-2 |

InChI Key |

LFSLGRBFLONQRS-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)O[Sn](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of stannane, (carbonyldioxy)bis(tributyl- typically involves the reaction of tributyltin hydride with carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2 Bu}_3\text{SnH} + \text{CO}_2 \rightarrow (\text{Bu}_3\text{Sn})_2\text{CO}_2 ]

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where tributyltin hydride is reacted with carbon dioxide under optimized conditions. The reaction is typically carried out at elevated temperatures and pressures to maximize yield and efficiency.

Types of Reactions:

Oxidation: Stannane, (carbonyldioxy)bis(tributyl- can undergo oxidation reactions, leading to the formation of various oxidized tin species.

Reduction: The compound can also participate in reduction reactions, often involving the reduction of other chemical species.

Substitution: Substitution reactions involving stannane, (carbonyldioxy)bis(tributyl- typically involve the replacement of one of the organic groups bonded to the tin atom.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution Reagents: Various organic halides and other electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while reduction reactions can produce reduced tin species.

Scientific Research Applications

Stannane, (carbonyldioxy)bis(tributyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in radical reactions and hydrostannation processes.

Medicine: Research is ongoing into the use of organotin compounds, including stannane, (carbonyldioxy)bis(tributyl-, in the development of new pharmaceuticals.

Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which stannane, (carbonyldioxy)bis(tributyl- exerts its effects involves the formation of reactive tin species that can participate in various chemical reactions. The tin atom in the compound can form bonds with other atoms and molecules, facilitating a range of chemical transformations. The specific molecular targets and pathways involved depend on the particular reaction and application.

Comparison with Similar Compounds

Structural and Functional Differences

Toxicity and Environmental Impact

- Stannane, (sebacoyldioxy)bis(tributyl-): Exhibits moderate acute toxicity (LD₅₀ = 18 mg/kg in mice) but is less studied for chronic effects compared to other organotins .

- Bis(tributyltin) oxide (TBTO): Highly toxic (LC₅₀ < 1 mg/L in aquatic organisms); banned in marine antifouling paints under the International Maritime Organization (IMO) due to endocrine-disrupting effects .

- Tributyl (methacryloyloxy) stannane: Limited toxicity data; primarily used in controlled industrial settings .

- Dibutyltin dilaurate (CAS 77-58-7): Known for low acute toxicity but suspected reproductive toxicity; regulated under REACH .

Stability and Reactivity

- Sebacate vs. Phthalate Derivatives: The sebacoyldioxy bridge in stannane, (sebacoyldioxy)bis(tributyl-) imparts greater thermal stability compared to the phthaloylbis(oxy) analog due to its longer aliphatic chain .

- Ester vs. Oxide Bridges: Oxide-bridged compounds (e.g., TBTO) are more reactive and hydrolytically unstable than ester-bridged derivatives, limiting their use in aqueous environments .

Industrial and Research Relevance

- Polymer Industry: Sebacate and methacryloyloxy derivatives are favored as non-toxic stabilizers in PVC and catalysts in acrylic polymer synthesis .

- Biocides: TBTO’s efficacy as an antifouling agent remains unmatched, but its environmental persistence has driven research into alternatives like sebacate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.